
(S)-2-(1-Aminoethyl)-3-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. The compound’s chirality arises from the asymmetric carbon atom bonded to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method leverages the specificity and efficiency of biocatalysts to produce the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their ability to provide high yields and enantiomeric purity. The process typically includes the expression of engineered transaminases in host cells, followed by the conversion of suitable substrates under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-3-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a chiral ligand in asymmetric synthesis and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the bromine atom.
(S)-2-(1-Aminoethyl)-phenol: Similar but without the bromine substitution.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar but with the bromine atom at a different position.
Uniqueness
(S)-2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can influence the compound’s interaction with enzymes and receptors, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
PFHXRVCVKNKTBY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Br)O)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



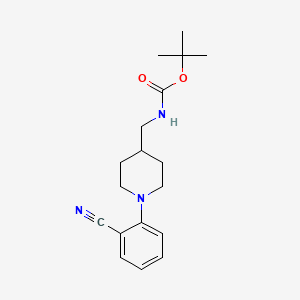
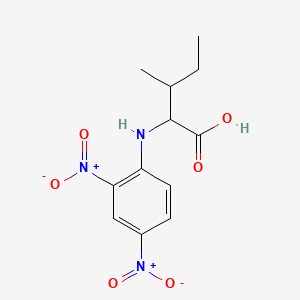
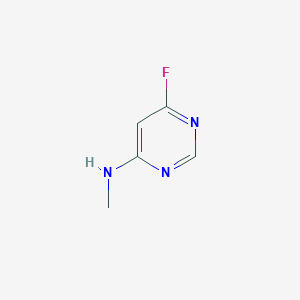
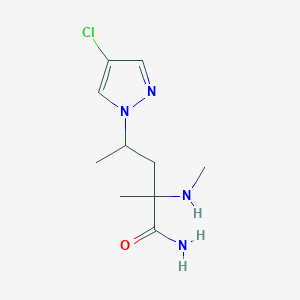
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
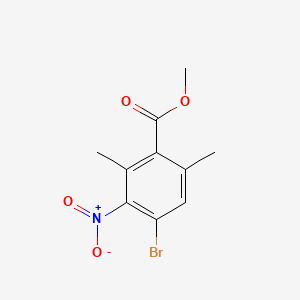
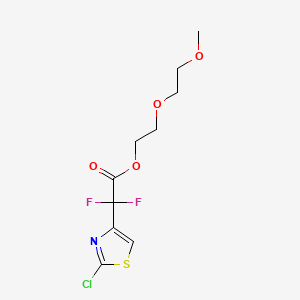


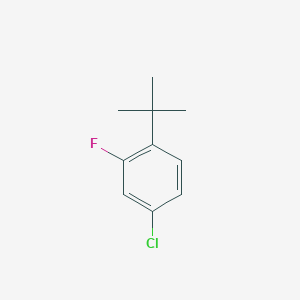
![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)

